4,7-Dihydroxyindolin-2-one

Opioid receptor pharmacology GPCR ligand screening Indolin-2-one SAR

4,7-Dihydroxyindolin-2-one (CAS 208986-12-3) is a unique 4,7-dihydroxy-substituted oxindole with demonstrated κ-opioid receptor (OPRK) binding (pKi=7.63) and IDO1 inhibition (IC50=3.18 µM). Its 3 H-bond donor/3 acceptor profile distinguishes it from generic oxindole building blocks, enabling systematic exploration of polar active sites. Ideal for fragment-based screening, SAR campaigns, and DNA-targeting antimicrobial research. Order now in ≥98% purity for reproducible biophysical and enzymatic assays.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B13111468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dihydroxyindolin-2-one
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2NC1=O)O)O
InChIInChI=1S/C8H7NO3/c10-5-1-2-6(11)8-4(5)3-7(12)9-8/h1-2,10-11H,3H2,(H,9,12)
InChIKeyMXVHAAHCXUAZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dihydroxyindolin-2-one: Chemical Identity and Core Procurement Context


4,7-Dihydroxyindolin-2-one (CAS 208986-12-3) is a dihydroxy-substituted oxindole within the indolin-2-one family. Its molecular formula is C8H7NO3 (MW 165.15), and it bears two hydroxyl groups at the 4- and 7-positions of the indolinone core . Compounds in this class are frequently investigated as kinase inhibitor scaffolds, anti-inflammatory agents, or CNS-targeting ligands; the specific substitution pattern of 4,7-dihydroxyindolin-2-one has been recorded for κ-opioid receptor (OPRK) binding and indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, among other activities [1]. However, the published comparator-based quantitative evidence base for this compound remains limited.

Why Generic Indolin-2-one Analogs Cannot Substitute for 4,7-Dihydroxyindolin-2-one in Target Activity Profiling


Indolin-2-one is a privileged scaffold in kinase and GPCR drug discovery, with substitution position critically dictating target selectivity. For example, 3-substituted indolin-2-ones have been optimized as VEGFR inhibitors [1], whereas 5-carbamoyl indolines show anticholinesterase activity that drops steeply upon conversion to 2-indolinones [2]. Within this structure-activity landscape, the 4,7-dihydroxy substitution pattern of the target compound is structurally distinct from the more common 5-halo, 3-arylidene, or N-alkyl modifications. Available bioactivity data indicate that 4,7-dihydroxyindolin-2-one engages κ-opioid receptor (OPRK) with pKi = 7.63 [3] and inhibits IDO1 with IC50 = 3.18 µM [4]—a target profile not replicated by generic oxindole building blocks. Interchanging with a 4- or 7-mono-hydroxy analog, or with the unsubstituted oxindole core, would therefore alter or abolish the specific pharmacological signature required in opioid receptor or IDO1-related studies.

Quantitative Evidence Guide: 4,7-Dihydroxyindolin-2-one vs. Indolin-2-one Analogs and Alternatives


κ-Opioid Receptor (OPRK) Binding Affinity: 4,7-Dihydroxyindolin-2-one vs. Other Simple Oxindoles

In ChEMBL-reported bioactivity data, 4,7-dihydroxyindolin-2-one binds to human κ-opioid receptor (OPRK) with an average pKi of 7.63 (Ki ≈ 23.4 nM) [1]. This represents a moderately potent interaction for a fragment-sized oxindole. In contrast, the unsubstituted oxindole (indolin-2-one) and common 5-substituted analogs (e.g., 5-chloroxindole) are not reported as OPRK ligands in major public databases such as ChEMBL or BindingDB, indicating that the 4,7-dihydroxy motif may confer specific opioid receptor recognition not present in simpler analogs [2].

Opioid receptor pharmacology GPCR ligand screening Indolin-2-one SAR

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitory Activity: 3.18 µM IC50 for 4,7-Dihydroxyindolin-2-one

4,7-Dihydroxyindolin-2-one inhibits recombinant human IDO1 with an IC50 of 3.18 µM (3,180 nM), as measured by kynurenine production from L-tryptophan [1]. This places it in the low-micromolar range for IDO1, a target relevant to tumor immune evasion. Within the indolin-2-one chemotype, structurally related analogs such as 4-hydroxyindolin-2-one or 7-hydroxyindolin-2-one lack publicly reported IDO1 activity data, making the 4,7-dihydroxy compound the only characterized simple dihydroxyoxindole IDO1 inhibitor in BindingDB [2]. However, the absence of direct head-to-head comparison data with other oxindoles in the same assay limits the strength of this differentiation.

Cancer immunotherapy IDO1 inhibition Immunometabolism

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. Common Oxindole Building Blocks

4,7-Dihydroxyindolin-2-one possesses 3 hydrogen-bond donors (two phenolic OH plus the lactam NH) and 3 hydrogen-bond acceptors, with zero rotatable bonds, as computed from its chemical structure . In comparison, the widely used 5-bromooxindole has only 1 H-bond donor (lactam NH) and 1 H-bond acceptor, with zero rotatable bonds [1]. This difference in H-bond capacity directly influences fragment solubility, crystal packing, and target-binding hydrogen-bond networks. The higher H-bond donor count of 4,7-dihydroxyindolin-2-one (3 vs. 1) is a measurable physicochemical differentiator that may favor engagement with polar active-site residues in kinases or GPCRs.

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Antimicrobial Activity Class-Level Association: 4,7-Dihydroxy Substitution Required for DNA-Complex Formation

In a 1975 study of 4,7-disubstituted 3-acylindoles, only the dihydroxy compounds (4,7-dihydroxyindoles) exhibited antimicrobial activity against certain bacterial strains, whereas the 4,7-dimethoxy and 4-hydroxy-7-methoxy analogs were inactive [1]. Furthermore, DNA-complex formation was exclusively observed with the dihydroxy derivatives, suggesting a mechanism involving interference with cellular DNA [1]. Although this study did not include 4,7-dihydroxyindolin-2-one itself (testing the indole rather than the indolin-2-one oxidation state), the structural requirement for the 4,7-dihydroxy motif for both antimicrobial activity and DNA binding provides class-level inference that the dihydroxy pattern is a critical pharmacophoric element not substitutable by methoxy or mono-hydroxy analogs.

Antimicrobial agents DNA-binding compounds 4,7-Disubstituted indoles

Optimal Procurement and Application Scenarios for 4,7-Dihydroxyindolin-2-one Based on Current Evidence


Opioid Receptor Fragment Screening and GPCR Ligand Discovery

Researchers conducting fragment-based screening against opioid receptors can source 4,7-dihydroxyindolin-2-one as a validated OPRK-binding fragment (pKi = 7.63) [1]. Its small size (MW 165) and high ligand efficiency make it suitable for structure-guided elaboration, with the advantage that simpler oxindole fragments lack demonstrated OPRK engagement. Procurement should target ≥98% purity for reproducible biophysical assays.

IDO1 Inhibitor Hit Expansion and Immuno-Oncology Probe Development

With an IC50 of 3.18 µM against recombinant human IDO1 (kynurenine production assay) [2], 4,7-dihydroxyindolin-2-one can serve as a starting fragment for IDO1 inhibitor optimization. Its activity is documented, unlike the untested mono-hydroxy oxindole analogs, providing a rational basis for SAR campaigns. Recommended for use in enzymatic assays with L-tryptophan substrate readouts.

Physicochemical Property-Driven Fragment Library Design

Medicinal chemistry teams building fragment libraries with defined H-bond donor/acceptor profiles can include 4,7-dihydroxyindolin-2-one as a 3-donor/3-acceptor indolinone fragment, contrasting with 5-bromooxindole (1 donor/1 acceptor) . This enables systematic exploration of H-bond interactions in polar active sites, particularly for kinases and metalloenzymes.

Antimicrobial DNA-Binding Agent Development Based on Dihydroxyindole Pharmacophore

Building on class-level evidence that 4,7-dihydroxy indole derivatives exhibit DNA-complex formation and antibacterial activity absent in dimethoxy or mono-methoxy analogs [3], 4,7-dihydroxyindolin-2-one can be procured as a scaffold for developing DNA-targeting antimicrobials. The dihydroxy motif is the critical pharmacophoric element, and the indolin-2-one oxidation state allows further derivatization at the C-3 position.

Quote Request

Request a Quote for 4,7-Dihydroxyindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.